molecular formula C7H12O B2479523 1-Cyclobutylpropan-1-one CAS No. 6704-17-2

1-Cyclobutylpropan-1-one

Cat. No. B2479523
CAS RN: 6704-17-2
M. Wt: 112.172
InChI Key: DOSUYAMSMLGMPU-UHFFFAOYSA-N
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Description

1-Cyclobutylpropan-1-one (1-CBPO) is a cyclic organic compound that has been studied for a variety of scientific applications. It is a four-carbon molecule with a cyclobutyl ring, and is used in the synthesis of other compounds, as well as in the study of biochemistry and physiology.

Scientific Research Applications

1. Synthesis and Reactivity in Organic Chemistry

  • Cyclobutyl phenyl sulfide, a precursor of cyclobutyl phenyl sulfoxide, is useful for the synthesis of spirocyclic cyclopentanones. Cyclobutyl compounds like this are necessary for constructing potent glucokinase activators, a potential treatment for type 2 diabetes (Fyfe & Rasamison, 2005).

  • Synthesis of cyclobut-1-enes with electron-withdrawing groups reacts with cyclopentadiene to yield [4+2] adducts. These compounds exhibit significant stereochemical properties and are used to study reactions in organic chemistry (Belluš, Mez, & Rihs, 1974).

2. Catalysis and Chemical Reactions

  • Nitrogen-doped carbon nanotubes, studied for their role in the selective allylic oxidation of cyclohexene, demonstrate how cyclobutane derivatives can be applied in catalysis and chemical reactions (Cao, Yu, Peng, & Wang, 2014).

  • Catalytic reductions of dihaloalkanes, such as 1,3-dibromopropane, lead to the formation of cyclopropane and other products, showing the utility of cyclobutane derivatives in catalytic processes (Dahm & Peters, 1996).

3. Applications in Medicinal Chemistry

  • Synthesis of enantiomeric cyclobutyl guanine nucleoside analogues demonstrates the role of cyclobutane rings in antiviral research. These compounds are active against a range of herpesviruses, indicating their potential in medicinal chemistry (Bisacchi et al., 1991).

  • Squaric acid-based peptidic inhibitors of matrix metalloprotease-1, utilizing cyclobut-3-enedione, highlight the use of cyclobutane derivatives in developing enzyme inhibitors for therapeutic applications (Onaran, Comeau, & Seto, 2005).

4. Studies in Photochemistry

  • The formation of cyclobutyl pyrimidine dimers upon irradiation of DNA with ultraviolet light indicates the significance of cyclobutane rings in understanding DNA damage and repair mechanisms in photochemistry (Freeman, Gange, Sutherland, & Sutherland, 1987).

properties

IUPAC Name

1-cyclobutylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-7(8)6-4-3-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSUYAMSMLGMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpropan-1-one

CAS RN

6704-17-2
Record name 1-cyclobutylpropan-1-one
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